N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide
Description
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an ethoxy group at position 3 and an acetamide moiety at position 4. Thiadiazole derivatives are known for their diverse pharmacological activities, including kinase modulation, antimicrobial effects, and enzyme inhibition.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2S/c1-3-11-5-8-6(12-9-5)7-4(2)10/h3H2,1-2H3,(H,7,8,9,10) |
InChI Key |
OBMZJRQYGBDNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NSC(=N1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of ethoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization and subsequent acylation. The general reaction conditions include:
Reaction with Carbon Disulfide: Ethoxyacetic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol, followed by acidification to obtain the intermediate.
Cyclization: The intermediate is then cyclized to form the thiadiazole ring.
Acylation: The final step involves the acylation of the thiadiazole ring with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, particularly against chronic myelogenous leukemia.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide involves the inhibition of specific enzymes and proteins. For example, in medicinal applications, it inhibits the Abl protein kinase, which plays a crucial role in the proliferation of cancer cells. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Electron-Withdrawing vs. Electron-Donating Groups
- 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (Compound 26) Substituents: Cyano group at position 2 and dichlorophenyl at position 3. Synthesis: Prepared via coupling of cyanoacetic acid with 3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-amine in THF/DIPEA .
- N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide Substituents: Ethoxy group (electron-donating) at position 3. Properties: Ethoxy may improve solubility in hydrophobic environments, favoring oral bioavailability compared to chloro or cyano analogs .
Aromatic vs. Alkyl Substituents
- 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Substituents: Chloro and phenyl groups.
- N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide
Functional Group Modifications
Acetamide vs. Carbamate Derivatives
- 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate
Disulfide-Bridged Analogs
Physicochemical and Metabolic Properties
- Lipophilicity: Ethoxy and methoxy groups increase logP values compared to chloro or cyano substituents, favoring passive diffusion .
- Metabolic Stability : Fluorinated derivatives (e.g., trifluoroethyl carbamate) resist oxidative metabolism, while mercapto groups (e.g., MSH) may undergo conjugation reactions .
- Solubility: Cyano and sulfonyl groups (e.g., 2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl]-1,2,4-thiadiazol-5-yl}acetamide) enhance aqueous solubility .
Biological Activity
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is a compound characterized by its unique structural features, including a thiadiazole ring and an acetamide group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 186.25 g/mol
- Functional Groups : Ethoxy group, thiadiazole moiety, acetamide group
Biological Activities
Research indicates that compounds containing thiadiazole rings often exhibit significant biological activities. The following are key areas where this compound has shown promise:
1. Anticancer Properties
Several studies have evaluated the anticancer potential of thiadiazole derivatives. This compound was found to possess notable cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LoVo (colon cancer) | < 50 | Inhibition of STAT3 transcription factor |
| This compound | MCF7 (breast cancer) | < 50 | Induction of apoptosis |
In a study involving the evaluation of various thiadiazole derivatives against human cancer cell lines, it was demonstrated that this compound significantly reduced cell viability at concentrations as low as 200 µM after 24 hours of treatment . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
2. Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties. This compound may exhibit activity against viral targets by disrupting viral replication processes.
| Compound | Virus Targeted | EC (µg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | HIV | 0.96 (HIV strain IIIB) | Low (SI < 1) |
Although initial findings suggest that this compound has inhibitory effects on HIV strains , further optimization is needed to improve selectivity and efficacy compared to existing antiviral agents.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiadiazole ring followed by acetamide substitution. Various synthetic routes have been explored to enhance yield and purity.
In comparative studies with other thiadiazole derivatives:
- Compounds with similar structures demonstrated varying degrees of cytotoxicity.
- Structure–activity relationship (SAR) analyses indicated that specific substitutions on the thiadiazole ring could enhance biological activity.
Toxicological Assessments
Toxicity assessments using Daphnia magna assays revealed that while many thiadiazole derivatives exhibited low lethality at concentrations below 200 µM, some compounds showed significant toxic effects after prolonged exposure . This highlights the importance of evaluating both efficacy and safety profiles in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
